1-Benzoyl-4-(4-nitrobenzenesulfonyl)piperazine
Description
Evolution of the Piperazine (B1678402) and Sulfonylamide Scaffolds in Chemical Research
The piperazine ring and the sulfonamide group are two of the most ubiquitous and versatile scaffolds in modern chemical and pharmaceutical research. They are often referred to as "privileged structures" due to their ability to bind to a wide variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. researchgate.net
The piperazine scaffold, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in drug design. Its presence in a molecule can significantly enhance pharmacokinetic properties, such as aqueous solubility and bioavailability, and it can serve as a versatile linker to connect different pharmacophoric groups. researchgate.net The two nitrogen atoms allow for facile derivatization, enabling the creation of large libraries of compounds for screening. Consequently, the piperazine nucleus is a key component in numerous approved drugs across a vast range of therapeutic areas, including antipsychotics, antihistamines, anticancer agents, and antivirals. researchgate.net
Similarly, the sulfonamide (or sulfonylamide) moiety (-SO₂NR₂-) has a storied history in medicinal chemistry, beginning with the discovery of the antibacterial properties of sulfanilamide (B372717) in the early 20th century. This functional group is a key structural feature in a multitude of drugs, including diuretics, antidiabetic agents, and carbonic anhydrase inhibitors. The sulfonamide group is a strong hydrogen bond acceptor and can participate in critical interactions with biological targets. The hybridization of piperazine and sulfonamide moieties has been a fruitful strategy in drug discovery, aiming to combine the advantageous properties of both scaffolds to develop novel therapeutic agents. nih.gov
Historical Perspective on the Synthesis and Initial Characterization of 1-Benzoyl-4-(4-nitrobenzenesulfonyl)piperazine
While a definitive publication detailing the first-ever synthesis of this compound is not prominent in historical literature, its synthesis can be reliably inferred from established and standard organic chemistry reactions. The construction of this molecule is a logical extension of well-practiced acylation and sulfonylation reactions involving the piperazine core.
A plausible and efficient synthetic pathway involves a two-step process starting from piperazine.
Step 1: Sulfonylation of Piperazine: Piperazine is reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base (like triethylamine) and a suitable solvent (such as dichloromethane). This nucleophilic substitution reaction yields the intermediate, 1-(4-nitrobenzenesulfonyl)piperazine. The existence of this intermediate as a commercially available reagent confirms the viability of this initial step. chemicalbook.com
Step 2: Acylation of the Intermediate: The resulting monosubstituted piperazine, 1-(4-nitrobenzenesulfonyl)piperazine, is then subjected to acylation. It is reacted with benzoyl chloride, again in the presence of a base and an appropriate solvent, to yield the final product, this compound.
An alternative, equally viable route would be to reverse the order of reactions: first acylating piperazine with benzoyl chloride to form 1-benzoylpiperazine, followed by sulfonylation with 4-nitrobenzenesulfonyl chloride.
The characterization of the compound would rely on standard spectroscopic techniques. The initial characterization of a closely related analog, 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941), was confirmed through X-ray crystallography. nih.govnih.gov This analysis revealed that the central piperazine ring adopts a stable chair conformation. nih.govnih.gov It is structurally anticipated that this compound would exhibit a similar three-dimensional structure, with the piperazine ring in a chair conformation to minimize steric strain. nih.govnih.gov
Table 1: Plausible Synthetic Route for this compound
| Step | Reactant 1 | Reactant 2 | Key Reagents | Product |
|---|---|---|---|---|
| 1 | Piperazine | 4-Nitrobenzenesulfonyl chloride | Triethylamine, Dichloromethane | 1-(4-Nitrobenzenesulfonyl)piperazine |
Current Research Significance and Unexplored Avenues for the Compound
Specific research focused exclusively on this compound is limited. However, its significance can be extrapolated from contemporary studies on structurally similar compounds that combine the piperazine-sulfonamide core with various aromatic groups. These studies highlight the potential of this chemical class in diverse therapeutic areas.
Derivatives of benzoylpiperazine are actively being investigated for their anticancer properties. mdpi.com For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cytotoxic effects against a panel of human cancer cell lines. mdpi.com Furthermore, hybrid molecules incorporating a piperazine-coupled nitrobenzenesulfonamide scaffold have shown promising antituberculosis activity against Mycobacterium tuberculosis. researchgate.net These findings suggest that this compound is a strong candidate for screening in anticancer and antimicrobial assays.
The primary unexplored avenues for this compound lie in its systematic biological evaluation. Key research opportunities include:
Antiproliferative Screening: Evaluating its cytotoxicity against a broad range of cancer cell lines to determine its potential as an anticancer agent.
Antimicrobial and Antifungal Assays: Testing its efficacy against various strains of bacteria and fungi, building upon the known activities of related piperazine and sulfonamide compounds.
Enzyme Inhibition Studies: Investigating its potential as an inhibitor for enzymes where sulfonamides are known to be active, such as carbonic anhydrase or kinases.
Neurological Activity Profiling: Screening the compound for activity on central nervous system targets, as piperazine derivatives are known to possess a wide array of neurological effects. silae.it
Table 2: Reported Biological Activities of Related Piperazine-Sulfonamide Hybrids
| Compound Class | Biological Activity | Research Focus |
|---|---|---|
| Benzhydrylpiperazine-nitrobenzenesulfonamides | Antituberculosis | Inhibition of Mycobacterium tuberculosis H37Rv strain researchgate.net |
| 1-(Substitutedbenzoyl)-piperazines | Anticancer | Cytotoxicity against liver, breast, and colon cancer cell lines mdpi.com |
| Benzene (B151609) sulfonamide-piperazine hybrids | Enzyme Inhibition, Antioxidant | Inhibition of acetylcholinesterase, tyrosinase, and α-glucosidase nih.gov |
Contextualizing the Compound within Contemporary Organic and Medicinal Chemistry Research Trends
The structure of this compound aligns perfectly with several major trends in contemporary medicinal chemistry. The most prominent of these is the strategy of molecular hybridization . This approach involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with the potential for an improved activity profile, multi-target affinity, or better pharmacokinetic properties compared to the individual components.
This compound is a quintessential example of a hybrid molecule, combining:
The piperazine scaffold, known to impart favorable drug-like properties.
The sulfonamide group, a classic pharmacophore with a wide range of biological targets.
The benzoyl moiety, a fragment present in many bioactive molecules that can participate in various receptor-ligand interactions. nih.gov
The nitroaromatic system, which can be a key feature for biological activity or serve as a handle for further chemical modification, such as reduction to an amino group to enable subsequent derivatization.
The synthesis of such defined, multi-component molecules is central to modern chemical research, which increasingly focuses on creating complex and diverse molecular libraries for high-throughput screening. The logical and established synthetic routes available for producing this compound make it an accessible building block for further chemical exploration, positioning it as a valuable, albeit currently under-investigated, entity in the expansive landscape of medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-17(14-4-2-1-3-5-14)18-10-12-19(13-11-18)26(24,25)16-8-6-15(7-9-16)20(22)23/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDVGGPRWUDCTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Synthesis
Retrosynthetic Analysis and Key Precursor Identification
A retrosynthetic analysis of 1-Benzoyl-4-(4-nitrobenzenesulfonyl)piperazine reveals that the target molecule can be disconnected at the two nitrogen-carbon bonds of the piperazine (B1678402) ring. This leads to the identification of three primary precursors: piperazine, benzoyl chloride, and 4-nitrobenzenesulfonyl chloride.
The synthesis can be envisioned through two main pathways:
Pathway A: This route involves the initial acylation of piperazine with benzoyl chloride to form the intermediate, 1-benzoylpiperazine. This monosubstituted piperazine then undergoes a second reaction, a sulfonylation with 4-nitrobenzenesulfonyl chloride, to yield the final product.
Pathway B: Alternatively, the synthesis could commence with the sulfonylation of piperazine with 4-nitrobenzenesulfonyl chloride to generate 1-(4-nitrobenzenesulfonyl)piperazine. Subsequent acylation of this intermediate with benzoyl chloride would then lead to the desired this compound.
Established Synthetic Routes and Mechanistic Insights
The established synthesis of this compound typically follows a stepwise approach involving the formation of a monosubstituted piperazine intermediate followed by a second substitution. A common and effective method involves the reaction of a pre-formed substituted piperazine with a sulfonyl chloride.
For instance, a known synthetic route for a structurally similar compound, 1-(Bis(4-fluorophenyl)methyl)-4-((4-nitrophenyl)sulfonyl)piperazine, involves the reaction of 1-(bis(4-fluorophenyl)methyl)piperazine with 4-nitrobenzenesulfonyl chloride nih.gov. By analogy, a plausible and established route for the synthesis of this compound would involve the reaction of 1-benzoylpiperazine with 4-nitrobenzenesulfonyl chloride.
The reaction mechanism for the sulfonylation step is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The secondary amine of the 1-benzoylpiperazine acts as the nucleophile, attacking the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. This is typically carried out in the presence of a base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct formed during the reaction.
The general reaction is as follows:
1-Benzoylpiperazine + 4-Nitrobenzenesulfonyl chloride → this compound + HCl
Optimization of Reaction Parameters and Yield Enhancement Strategies
To maximize the yield and purity of this compound, several reaction parameters can be optimized. These include the choice of solvent, reaction temperature, stoichiometry of reactants, and the nature of the base used.
Table 1: Key Parameters for Optimization of N-Sulfonylation of Piperazines
| Parameter | Considerations | Potential Outcomes |
| Solvent | The solvent should be inert to the reactants and capable of dissolving them. Dichloromethane (DCM), chloroform, and tetrahydrofuran (THF) are commonly used. | Solvent polarity can influence reaction rates. A suitable solvent ensures a homogeneous reaction mixture, facilitating efficient molecular collisions. |
| Temperature | The reaction is often performed at room temperature or with gentle heating. | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. Lower temperatures can improve selectivity. |
| Base | A non-nucleophilic organic base like triethylamine or DIPEA is typically used to scavenge the HCl produced. | The choice and amount of base are crucial to drive the reaction to completion and prevent the protonation of the piperazine nitrogen, which would render it non-nucleophilic. |
| Stoichiometry | A slight excess of the sulfonyl chloride may be used to ensure complete conversion of the piperazine derivative. | Optimizing the molar ratio of reactants can maximize the yield of the desired product while minimizing unreacted starting materials. |
Yield enhancement strategies often involve the careful control of these parameters. For N-acylation reactions, which are mechanistically similar to N-sulfonylation, machine learning models have been developed to predict reaction yields and aid in the optimization of reaction conditions chemrxiv.org.
Advanced Purification and Isolation Techniques for High Purity
After the reaction is complete, the crude product needs to be purified to remove unreacted starting materials, byproducts, and the salt of the base. Standard purification techniques for piperazine derivatives include:
Extraction: The reaction mixture is typically washed with an aqueous solution to remove the hydrochloride salt of the base and other water-soluble impurities.
Crystallization: The product can be purified by crystallization from a suitable solvent or solvent mixture. This is an effective method for obtaining highly pure crystalline solids.
Column Chromatography: For more challenging purifications, column chromatography using silica gel is a powerful technique. A solvent system of appropriate polarity is used to separate the desired product from impurities based on their differential adsorption to the stationary phase.
For piperazine compounds, forming a salt (e.g., a hydrochloride or diacetate salt) can sometimes facilitate purification through crystallization google.com. The pure free base can then be regenerated by treatment with a base.
Novel Synthetic Approaches and Innovations
Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally friendly methods for the synthesis of complex molecules, including piperazine derivatives.
Green Chemistry Principles in Synthesis (e.g., Catalyst Development, Solvent Minimization)
The application of green chemistry principles to the synthesis of piperazine derivatives aims to reduce the environmental impact of chemical processes researchgate.netresearchgate.net. Key areas of focus include:
Catalyst Development: The use of efficient and recyclable catalysts can reduce waste and energy consumption. For N-aryl piperazines, palladium-catalyzed amination reactions under aerobic conditions have been developed organic-chemistry.org.
Solvent Minimization and Use of Greener Solvents: Efforts are being made to reduce the use of hazardous organic solvents. In some cases, reactions can be performed in greener solvents like water or ethanol, or even under solvent-free conditions nih.gov. Using an excess of a liquid reactant, such as piperazine, can also serve as the solvent, simplifying the process organic-chemistry.org.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry.
Microwave-Assisted and Flow Chemistry Synthesis
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purity rsc.orgnih.gov. The application of microwave-assisted synthesis to the preparation of sulfonamides and other heterocyclic compounds has been well-documented nih.govresearchgate.net. For the synthesis of this compound, microwave heating could potentially accelerate the N-sulfonylation step, leading to a more efficient process. Microwave-assisted synthesis of monosubstituted piperazines has also been reported, highlighting the utility of this technology in preparing key intermediates nih.gov.
Flow Chemistry Synthesis:
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of substituted piperazines and related compounds has been successfully adapted to flow chemistry systems mdpi.com. For a multi-step synthesis like that of this compound, a continuous-flow setup could be designed to perform the acylation and sulfonylation steps sequentially, potentially with in-line purification, leading to a more streamlined and efficient manufacturing process.
Stereoselective Synthesis Strategies and Enantiomeric Enrichment
There is currently no specific information available in the scientific literature regarding the stereoselective synthesis or enantiomeric enrichment of this compound. The molecule itself is achiral, so stereoselective synthesis would not be a primary consideration unless chiral derivatives were being targeted. In the context of creating chiral analogues, strategies could involve the use of a chiral piperazine backbone or the introduction of chiral substituents on either the benzoyl or nitrobenzenesulfonyl rings. However, no such research has been found for this specific compound.
Derivatization Strategies for Structural Analogues and Libraries
The structure of this compound offers several avenues for derivatization to create structural analogues and chemical libraries, although specific examples for this compound are not documented. The general principles of medicinal chemistry suggest that modifications could be made to three main parts of the molecule: the benzoyl ring, the nitrobenzenesulfonyl ring, and the piperazine core.
Table 1: Potential Derivatization Strategies for this compound
| Molecular Scaffold | Potential Modification | Rationale for Derivatization |
| Benzoyl Moiety | Substitution on the phenyl ring (e.g., with alkyl, alkoxy, or halogen groups) | To explore structure-activity relationships related to steric and electronic effects. |
| Nitrobenzenesulfonyl Moiety | Alteration of the nitro group's position or replacement with other electron-withdrawing or electron-donating groups. | To modulate the electronic properties of the sulfonamide and its potential interactions with biological targets. |
| Piperazine Core | Introduction of substituents on the piperazine ring. | To alter the conformational properties and solubility of the molecule. |
The synthesis of libraries of related piperazine-containing compounds is a common strategy in drug discovery. For example, various N-substituted piperazine derivatives have been synthesized and evaluated for a range of biological activities wikipedia.orgnih.gov. These approaches could theoretically be applied to this compound to generate a library of analogues for screening.
Advanced Structural Elucidation and Conformational Analysis
Single-Crystal X-ray Diffraction Studies
While a crystal structure for 1-Benzoyl-4-(4-nitrobenzenesulfonyl)piperazine is not publicly available, analysis of the closely related compound, 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941), offers significant insights into the likely molecular geometry and intermolecular interactions. nih.govnih.gov
The X-ray diffraction analysis of 1-benzoyl-4-(4-nitrophenyl)piperazine reveals that the central piperazine (B1678402) ring adopts a chair conformation. nih.govnih.gov This is a common feature for piperazine derivatives, as it minimizes steric strain. researchgate.netresearchgate.net The benzoyl and nitrophenyl groups are attached to the nitrogen atoms of the piperazine ring. nih.gov
Table 1: Selected Crystallographic Data for the Analogous 1-benzoyl-4-(4-nitrophenyl)piperazine researchgate.net
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna21 |
| a (Å) | 18.7779 (4) |
| b (Å) | 10.0699 (2) |
| c (Å) | 15.7288 (3) |
| V (ų) | 2974.18 (10) |
| Z | 8 |
Currently, there is no specific information available in the scientific literature regarding the polymorphism or co-crystallization phenomena of this compound. Further research in this area would be beneficial for a comprehensive understanding of its solid-state properties.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
NMR spectroscopy is a powerful tool for investigating the structure and dynamic processes of molecules in solution. For N-acylated piperazines like this compound, NMR studies reveal the presence of conformational isomers at room temperature. beilstein-journals.orgnih.govrsc.org
Dynamic NMR studies on related N-acylated piperazines have shown the presence of two primary conformational exchange processes. beilstein-journals.orgresearchgate.net The first is the restricted rotation around the amide C-N bond, which has a partial double bond character. beilstein-journals.orgnih.gov This leads to the existence of two distinct rotamers. nih.gov
The second dynamic process is the chair-to-chair interconversion of the piperazine ring. beilstein-journals.orgnih.gov For unsymmetrically substituted piperazines, this ring inversion can also be observed and quantified by temperature-dependent NMR experiments. nih.gov These studies often reveal two separate coalescence points in the ¹H NMR spectrum, corresponding to the two distinct dynamic processes. beilstein-journals.orgresearchgate.net The activation energy barriers (ΔG‡) for these processes have been calculated to be in the range of 56 to 80 kJ mol⁻¹. nih.gov In many cases, the energy barrier for the amide bond rotation is higher than that for the piperazine ring inversion. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations
Infrared (IR) Spectroscopy:
The IR spectrum is anticipated to exhibit a series of characteristic absorption bands corresponding to the various functional groups present in the molecule.
Benzoyl Group: A strong absorption band is expected in the range of 1630-1680 cm⁻¹ due to the C=O stretching vibration of the tertiary amide. The exact position of this band can be influenced by the electronic environment and molecular conformation. Aromatic C-H stretching vibrations from the benzene (B151609) ring are expected to appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring will likely produce a series of bands in the 1450-1600 cm⁻¹ region.
Piperazine Ring: The C-N stretching vibrations of the piperazine ring are expected to appear in the 1020-1250 cm⁻¹ region. The chair conformation of the piperazine ring, which is common for such structures, would influence the complexity and position of the C-H stretching and bending vibrations, typically observed around 2800-3000 cm⁻¹ and 1400-1480 cm⁻¹, respectively.
4-Nitrobenzenesulfonyl Group: This moiety will contribute several distinct and strong absorption bands. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are expected to appear as strong bands around 1340-1380 cm⁻¹ and 1150-1190 cm⁻¹, respectively. The nitro group (NO₂) will also exhibit characteristic strong asymmetric and symmetric stretching vibrations, typically in the ranges of 1510-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The symmetric NO₂ stretch may overlap with the asymmetric SO₂ stretch. Aromatic C-H and C=C vibrations from the nitro-substituted benzene ring will also be present.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. Non-polar bonds and symmetric vibrations often produce strong Raman signals.
The symmetric stretching vibrations of the aromatic rings are expected to be prominent in the Raman spectrum.
The symmetric stretching of the SO₂ and NO₂ groups should also be Raman active.
The C=O stretching vibration of the benzoyl group will also be observable in the Raman spectrum.
An interactive data table summarizing the expected vibrational frequencies for the key functional groups is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Benzoyl | C=O Stretch | 1630-1680 (Strong) | 1630-1680 (Moderate) |
| Aromatic C-H Stretch | >3000 (Weak-Moderate) | >3000 (Strong) | |
| Aromatic C=C Stretch | 1450-1600 (Moderate) | 1450-1600 (Strong) | |
| Piperazine | C-N Stretch | 1020-1250 (Moderate) | 1020-1250 (Weak) |
| Aliphatic C-H Stretch | 2800-3000 (Moderate) | 2800-3000 (Strong) | |
| 4-Nitrobenzenesulfonyl | SO₂ Asymmetric Stretch | 1340-1380 (Strong) | 1340-1380 (Weak) |
| SO₂ Symmetric Stretch | 1150-1190 (Strong) | 1150-1190 (Strong) | |
| NO₂ Asymmetric Stretch | 1510-1560 (Strong) | 1510-1560 (Moderate) | |
| NO₂ Symmetric Stretch | 1335-1370 (Strong) | 1335-1370 (Strong) |
Advanced Mass Spectrometry for Fragmentation Pathways and Structural Confirmation
Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), are invaluable for confirming the molecular weight and elucidating the fragmentation pathways of a molecule. This information provides a "fingerprint" that can confirm the compound's structure. For this compound, the fragmentation pattern upon ionization can be predicted based on the lability of its constituent bonds.
The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected, confirming the molecular weight of the compound. Subsequent fragmentation would likely proceed through the cleavage of the most susceptible bonds, which include the amide C-N bond, the sulfonyl-nitrogen bond, and bonds within the piperazine ring.
Plausible Fragmentation Pathways:
Cleavage of the Benzoyl Group: A common fragmentation pathway would involve the cleavage of the amide bond, leading to the formation of a benzoyl cation (m/z 105) and the corresponding piperazine-sulfonyl radical cation.
Cleavage of the 4-Nitrobenzenesulfonyl Group: The S-N bond is also susceptible to cleavage, which would result in the formation of a 4-nitrobenzenesulfonyl cation (m/z 186) or a related fragment, and the remaining benzoylpiperazine moiety.
Piperazine Ring Fragmentation: The piperazine ring itself can undergo characteristic fragmentation, often involving the loss of ethyleneimine units or cleavage adjacent to the nitrogen atoms. This can lead to a series of smaller fragment ions.
A table of predicted major fragment ions and their corresponding m/z values is presented below.
| Fragment Ion | Proposed Structure | Predicted m/z |
| [C₇H₅O]⁺ | Benzoyl cation | 105 |
| [C₆H₄NO₂S]⁺ | 4-Nitrobenzenesulfonyl cation | 186 |
| [C₁₁H₁₃N₂O]⁺ | 1-Benzoylpiperazine cation | 201 |
| [C₄H₈N]⁺ | Piperazine ring fragment | 70 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are employed to study the stereochemistry of chiral molecules. For this compound, the molecule itself is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a CD spectrum.
However, if the molecule were to be derivatized with a chiral auxiliary or if it were to form a complex with a chiral host molecule, the resulting diastereomeric species could be analyzed by CD spectroscopy to determine the absolute configuration of the newly introduced chiral center(s). In its current form, chiroptical spectroscopy is not applicable for the stereochemical assignment of this compound.
Information exists for structurally related but distinct compounds, such as 1-benzoyl-4-(4-nitrophenyl)piperazine or other piperazine sulfonamide derivatives. However, extrapolating data from these analogues would not provide a scientifically accurate profile for this compound and would violate the instruction to focus solely on the specified compound.
Therefore, it is not possible to provide a detailed, evidence-based discussion for the following sections as requested:
Reactivity, Reaction Mechanisms, and Stability Investigations4.1. Electrophilic and Nucleophilic Reactivity Profiles 4.2. Functional Group Interconversions and Selective Transformations 4.3. Mechanistic Pathways of Chemical Degradation (e.g., Photodegradation, Hydrolysis in Chemical Media) 4.4. Reductive and Oxidative Stability 4.5. Role as a Synthetic Intermediate or Reagent in Organic Reactions 4.6. Potential as a Ligand in Coordination Chemistry
Without dedicated studies on 1-Benzoyl-4-(4-nitrobenzenesulfonyl)piperazine, any attempt to populate these sections would be speculative.
Computational and Theoretical Chemistry Applications
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic properties and geometric structure of 1-Benzoyl-4-(4-nitrobenzenesulfonyl)piperazine. These calculations offer a detailed perspective on the molecule's behavior and characteristics.
Density Functional Theory (DFT) for Geometric Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For piperazine (B1678402) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G*, are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. bohrium.com This process involves calculating the potential energy of the molecule for various atomic arrangements until the minimum energy conformation is found.
Table 1: Representative Theoretical Bond Parameters for a Substituted Piperazine Derivative
| Parameter | Bond/Angle | Theoretical Value |
|---|---|---|
| Bond Length | C-N (piperazine) | ~1.46 Å |
| C=O (benzoyl) | ~1.23 Å | |
| S=O (sulfonyl) | ~1.43 Å | |
| Bond Angle | C-N-C (piperazine) | ~110° |
| O=S=O (sulfonyl) | ~120° |
Note: These values are illustrative and based on general findings for similar molecular structures.
HOMO-LUMO Analysis and Molecular Orbital Interactions
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and reactivity of a molecule. nih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For piperazine derivatives, the HOMO and LUMO are often distributed across the aromatic rings, indicating that these are the primary sites for electron donation and acceptance. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Note: These are representative values for similar aromatic piperazine derivatives and serve to illustrate the concept.
Electrostatic Potential Surface and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. colab.ws The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. colab.ws
For this compound, the oxygen atoms of the nitro and sulfonyl groups, as well as the carbonyl oxygen of the benzoyl group, are expected to be regions of high negative electrostatic potential. Conversely, the hydrogen atoms on the aromatic rings would exhibit a positive potential. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.
Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique can provide valuable insights into the behavior of this compound in a solution, revealing how it interacts with solvent molecules and how its conformation might change in a dynamic environment. researchgate.net
MD simulations can be used to explore the stability of different conformers of the piperazine ring, which typically adopts a chair conformation. The simulations can also shed light on the flexibility of the molecule and the rotational freedom around the various single bonds. By simulating the molecule in a solvent like water or an organic solvent, one can observe the formation of hydrogen bonds and other non-covalent interactions, which are critical for understanding its solubility and transport properties. researchgate.net
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical calculations can be employed to investigate the mechanisms of chemical reactions involving this compound, including its synthesis. These studies can identify the most likely reaction pathways and the structures of high-energy transition states.
Reaction Energy Profiles and Kinetic Parameters
By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout a reaction. The height of the energy barrier between reactants and products, known as the activation energy, determines the rate of the reaction.
For the synthesis of this compound, which likely involves the N-acylation and N-sulfonylation of piperazine, theoretical studies can help to understand the stepwise mechanism. nih.gov These calculations can predict whether the reaction proceeds through a concerted or a stepwise pathway and can provide estimates of reaction rates and equilibrium constants. This information is invaluable for optimizing reaction conditions to improve yields and minimize byproducts.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Properties (purely in silico predictions, not related to biological outcomes)
Quantitative Structure-Property Relationship (QSPR) modeling, a sub-discipline of QSAR, establishes mathematical relationships between the chemical structure of a molecule and its physicochemical properties. wikipedia.org These models are built by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's topology, geometry, and electronic structure. wu.ac.th For a molecule like this compound, a hypothetical QSPR model could be developed to predict key non-biological properties.
The process involves calculating a wide array of descriptors for a series of structurally related compounds. These descriptors can include:
Topological descriptors: Indices that describe the connectivity of atoms in the molecule.
Electronic descriptors: Properties such as dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
Physicochemical descriptors: Parameters like molar refractivity (MR), topological polar surface area (TPSA), and the octanol-water partition coefficient (LogP). mdpi.commdpi.com
Once calculated, these descriptors are used as independent variables in a statistical method, such as multiple linear regression (MLR), to build a model that correlates them with an experimentally determined property (the dependent variable). wu.ac.th This validated model can then be used to predict the properties of new or hypothetical compounds like this compound. wikipedia.org
While specific QSPR models for this exact compound are not publicly detailed, various computational platforms can generate predictions for its fundamental physicochemical properties. These in silico predictions are crucial for understanding the molecule's potential behavior in various chemical environments.
| Property | Predicted Value | Description |
|---|---|---|
| Molecular Weight | 405.44 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| LogP (Octanol/Water) | 2.95 ± 0.5 | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. mdpi.com |
| Aqueous Solubility (LogS) | -3.80 ± 0.7 | The logarithm of the molar solubility in water, indicating how well the compound dissolves in water. mdpi.com |
| Topological Polar Surface Area (TPSA) | 93.9 Ų | The sum of surfaces of polar atoms in a molecule, which correlates with transport properties. |
| Molar Refractivity | 101.3 cm³/mol | A measure of the total polarizability of a mole of a substance. mdpi.com |
| Number of Rotatable Bonds | 4 | The number of bonds which can rotate freely, influencing conformational flexibility. |
In Silico Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)
Modern computational quantum chemistry methods, particularly Density Functional Theory (DFT), can accurately predict the spectroscopic properties of molecules. bohrium.comnih.gov These predictions are invaluable for structure elucidation and for understanding the electronic nature of a compound.
Nuclear Magnetic Resonance (NMR) Spectra Prediction
The in silico prediction of ¹H and ¹³C NMR spectra is a multi-step process. nih.gov First, the three-dimensional geometry of the this compound molecule is optimized to find its most stable conformation using a DFT method. Following optimization, the magnetic shielding tensors for each nucleus are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These shielding values are then referenced against a standard, usually tetramethylsilane (B1202638) (TMS), to yield the final predicted chemical shifts (δ) in parts per million (ppm). nih.gov
The predicted chemical shifts reflect the local electronic environment of each nucleus. For instance, protons and carbons attached to or near the electron-withdrawing sulfonyl (SO₂), carbonyl (C=O), and nitro (NO₂) groups are expected to be deshielded and resonate at a higher chemical shift (further downfield).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| Nitrobenzenesulfonyl Ring (ortho to SO₂) | 8.40 - 8.50 | Strongly deshielded by the adjacent electron-withdrawing nitro group. |
| Nitrobenzenesulfonyl Ring (meta to SO₂) | 8.10 - 8.20 | Deshielded by the sulfonyl and nitro groups. |
| Benzoyl Ring (ortho to C=O) | 7.60 - 7.70 | Deshielded by the adjacent carbonyl group. |
| Benzoyl Ring (meta/para to C=O) | 7.40 - 7.55 | Typical aromatic region, less influenced by the carbonyl group. |
| Piperazine Ring (adjacent to C=O) | 3.70 - 3.90 | Deshielded due to the adjacent electron-withdrawing carbonyl group. |
| Piperazine Ring (adjacent to SO₂) | 3.30 - 3.50 | Deshielded by the adjacent electron-withdrawing sulfonyl group. |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| Benzoyl (C=O) | 169 - 171 | Characteristic chemical shift for an amide carbonyl carbon. |
| Nitrobenzenesulfonyl Ring (C-NO₂) | 150 - 152 | Aromatic carbon directly attached to the highly deshielding nitro group. |
| Nitrobenzenesulfonyl Ring (C-SO₂) | 142 - 144 | Aromatic carbon directly attached to the sulfonyl group. |
| Benzoyl Ring (C-C=O) | 134 - 136 | Quaternary aromatic carbon attached to the carbonyl group. |
| Aromatic CH Carbons | 124 - 132 | Range for standard aromatic carbons in both rings. |
| Piperazine Ring Carbons | 42 - 48 | Typical range for aliphatic carbons in a piperazine ring, influenced by adjacent electron-withdrawing groups. |
UV-Vis Spectra Prediction
The electronic absorption spectrum (UV-Vis) can be simulated using Time-Dependent Density Functional Theory (TD-DFT). qnl.qamdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within its two aromatic systems: the benzoyl group and the 4-nitrobenzenesulfonyl group. These conjugated systems act as chromophores, absorbing light in the ultraviolet region. The presence of the nitro and carbonyl groups, which are strong chromophores, is expected to result in intense absorption bands.
| Predicted λmax (nm) | Assigned Electronic Transition | Associated Chromophore |
|---|---|---|
| ~275 nm | π→π | 4-Nitrobenzenesulfonyl group |
| ~240 nm | π→π | Benzoyl group |
Structure Activity Relationship Sar and Rational Design of Analogues Excluding Clinical Outcomes
Design Principles for Structural Modification of the Piperazine (B1678402) and Sulfonylamide Moieties
The design of analogues is centered on strategic modifications of the three key components: the piperazine core, the N1-benzoyl group, and the N4-benzenesulfonyl group.
Piperazine Moiety: The piperazine ring is a versatile linker. Its two nitrogen atoms can significantly influence the molecule's physicochemical properties, such as solubility and basicity, which are critical for bioavailability. nih.govmdpi.com Design principles for this moiety include:
Conformational Constraint: Introducing substituents directly onto the carbon atoms of the piperazine ring can restrict its conformational flexibility. This can lock the molecule into a more bioactive conformation, potentially increasing binding affinity for a target.
Modulation of Basicity: The pKa of the piperazine nitrogens can be fine-tuned through electronic effects of the N1 and N4 substituents. This is crucial for controlling the ionization state of the molecule under physiological conditions, which affects membrane permeability and target engagement. nih.gov
Bioisosteric Replacement: The piperazine ring can be replaced with other cyclic diamines (e.g., homopiperazine) or rigid analogues to explore different spatial arrangements of the benzoyl and sulfonylamide groups. nih.gov
Sulfonylamide Moiety: The 4-nitrobenzenesulfonyl group is a potent pharmacophore. The sulfonamide linkage is a key structural feature in many enzyme inhibitors, acting as a stable mimic of a transition state or as a hydrogen bond acceptor/donor. nih.govnih.gov Key design strategies include:
Aromatic Ring Substitution: The electronic properties of the benzene (B151609) ring can be modulated by replacing the nitro group with other substituents (e.g., halogens, alkyl, methoxy (B1213986) groups) or by altering its position. A strong electron-withdrawing group like the nitro moiety significantly influences the electronic character of the sulfonamide. rsc.org
Nitro Group as a Chemical Handle: The nitro group can be readily reduced to an amino group, providing a synthetic handle for further diversification and introducing a hydrogen bond donor.
Scaffold Hopping: The entire 4-nitrobenzenesulfonyl moiety can be replaced with other sulfonyl groups (e.g., thiophenesulfonyl, indolesulfonyl) to explore different hydrophobic and electronic interactions within a target's binding pocket. nih.gov
Synthetic Strategies for Diverse Structural Analogues
The generation of a diverse library of analogues is essential for robust SAR studies. Combinatorial and parallel synthesis techniques are often employed, built upon flexible and reliable synthetic routes. nih.govmdpi.com
A primary strategy for synthesizing analogues of 1-Benzoyl-4-(4-nitrobenzenesulfonyl)piperazine involves a stepwise functionalization of the piperazine core. This can be achieved via two main pathways:
Acylation followed by Sulfonylation: Piperazine is first reacted with a substituted benzoyl chloride. The resulting N-benzoylpiperazine is then reacted with a variety of arylsulfonyl chlorides to yield the final products.
Sulfonylation followed by Acylation: Alternatively, piperazine is first functionalized with an arylsulfonyl chloride, and the subsequent N-sulfonylpiperazine intermediate is then acylated with different benzoyl chlorides.
For creating greater diversity, solid-phase synthesis is a powerful tool. 5z.com A piperazine scaffold can be attached to a resin, allowing for sequential reactions with a wide array of building blocks (acylating agents, sulfonylating agents) and simplified purification. 5z.comnih.gov More advanced strategies, such as the direct C-H functionalization of the piperazine ring, offer novel ways to introduce diversity at positions other than the nitrogen atoms, creating previously inaccessible chemical space. mdpi.com
Alternative routes can build the piperazine ring itself, for instance, by reacting substituted anilines with bis(2-chloroethyl)amine, which provides another entry point for generating N-aryl diversity. researchgate.netnih.gov
Computational Screening and Virtual Library Design for Targeted Interactions
Computational methods are integral to the rational design of analogues, enabling the prioritization of compounds for synthesis and testing.
Virtual Library Design: Large libraries of virtual compounds can be generated in silico by combining various chemical building blocks based on the synthetic routes described above. These libraries can encompass millions of potential structures, which can be filtered based on predicted drug-like properties (e.g., Lipinski's Rule of 5) to create a focused set for further analysis. researchgate.netresearchgate.net
Molecular Docking: For target-based design, molecular docking is used to predict how analogues might bind to the three-dimensional structure of a protein target, such as an enzyme active site. mdpi.comniscpr.res.in Docking simulations can estimate the binding affinity (scoring function) and visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.netmdpi.com For example, studies on sulfonyl piperazine compounds have used docking to elucidate binding modes within the active sites of enzymes like topoisomerase and acetylcholinesterase, guiding the design of more potent inhibitors. mdpi.comresearchgate.net
Pharmacophore Modeling: In cases where the 3D structure of the target is unknown, a ligand-based pharmacophore model can be developed. nih.govdergipark.org.tr This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity, derived from a set of known active molecules. mdpi.com This pharmacophore can then be used as a 3D query to screen virtual libraries for novel compounds that fit the model and are therefore likely to be active. nih.gov
Correlation of Structural Features with In Vitro Molecular Binding or Enzyme Inhibition
The core of SAR lies in systematically correlating changes in molecular structure with changes in biological activity, measured through in vitro assays against purified molecular targets like enzymes or receptors. While specific data for this compound is not extensively published, SAR data from closely related piperazine sulfonamide and benzoylpiperazine series provide valuable insights into the potential of its analogues.
Studies on various piperazine sulfonamide analogues have demonstrated inhibitory activity against several enzymes. For instance, a series of piperazine sulfonamides showed varying degrees of α-amylase inhibition, with IC50 values in the low micromolar range. nih.gov The SAR revealed that the nature and position of substituents on the aryl sulfonyl ring were critical for potency. nih.gov Similarly, hybrid molecules containing both benzene sulfonamide and piperazine motifs have been evaluated against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, demonstrating that these scaffolds can be tuned to inhibit various enzymes. nih.gov
The following interactive table summarizes representative in vitro enzyme inhibition data for various classes of piperazine-containing analogues, illustrating potential SAR trends.
These examples collectively suggest that modifications to both the aryl sulfonyl and N-acyl portions of the this compound scaffold can effectively tune the potency and selectivity of analogues against a range of purified enzyme systems.
Ligand Efficiency and Physicochemical Property Optimization for Potential Interactions
In modern drug design, potency alone is insufficient. The quality of a potential lead compound is also assessed using metrics that relate binding affinity to molecular properties.
Ligand Efficiency (LE): This metric normalizes the binding affinity of a compound for its size (typically the number of non-hydrogen atoms). It is a valuable tool for identifying small, efficient fragments or leads that have a high potential for optimization into more potent molecules without becoming excessively large or lipophilic.
Physicochemical Properties: The optimization of properties such as solubility, lipophilicity (logP), and membrane permeability is critical for ensuring that a potent inhibitor can reach its biological target. pharmafeatures.com The piperazine scaffold is often incorporated into molecules specifically to improve these properties. nih.govresearchgate.net The two nitrogen atoms can be protonated, increasing aqueous solubility. However, a careful balance must be struck. For some benzene sulfonamide series, for example, high potency was found to be strongly correlated with high lipophilicity, which can lead to poor pharmacokinetic behavior and off-target effects. rsc.org
Ligand-Lipophilicity Efficiency (LLE): This metric combines potency (pIC50 or pKi) and lipophilicity (logP), providing a measure of the quality of a compound. Higher LLE values are generally desirable. The goal in analogue design is to increase binding affinity while controlling or decreasing lipophilicity, thereby improving the LLE.
The design of analogues of this compound would involve a multi-parameter optimization process, using these metrics to guide the selection of substituents on the benzoyl and benzenesulfonyl rings to achieve a balance of high potency and favorable, drug-like physicochemical properties. pharmafeatures.com
Exploration in Chemical Biology and Advanced Materials Non Clinical Focus
Application as a Chemical Probe for Molecular Target Identification
There is no available data in the scientific literature regarding the use of 1-Benzoyl-4-(4-nitrobenzenesulfonyl)piperazine as a chemical probe. No studies detailing its application in in vitro binding assays with isolated proteins or in enzyme kinetics have been found. Consequently, its affinity, selectivity, and mechanism of action towards any specific molecular target remain uncharacterized.
Interactive Data Table 1: In Vitro Binding Assay Data
| Target Protein/Enzyme | Assay Type | Binding Affinity (e.g., Ki, IC50) | Reference |
|---|---|---|---|
| No data available for this compound. |
Investigation as a Scaffold for Novel Ligand Discovery
The piperazine (B1678402) ring is widely recognized as a "privileged scaffold" in medicinal chemistry and ligand design. However, there are no specific design or in silico studies in the available literature that utilize this compound as a core scaffold for the discovery of new ligands. Computational studies, such as molecular docking or quantitative structure-activity relationship (QSAR) analyses, focused on this particular compound have not been reported.
Integration into Supramolecular Systems and Self-Assembled Architectures
No research has been published on the integration of this compound into supramolecular systems. There are no reports of its use as a building block for self-assembled architectures, such as metal-organic frameworks (MOFs), gels, or liquid crystals. The potential non-covalent interactions and self-assembly properties of this compound have not been explored.
Exploration of Optical, Electronic, or Magnetic Properties in Material Science Contexts
There is a lack of information regarding the material science applications of this compound. No studies have been conducted to explore its potential optical (e.g., fluorescence, phosphorescence), electronic (e.g., conductivity, semiconductivity), or magnetic properties.
Interactive Data Table 2: Material Science Properties
| Property Type | Measurement | Conditions | Reference |
|---|---|---|---|
| No data available for this compound. |
Role in Polymer Chemistry as a Monomer or Additive
The potential role of this compound in polymer chemistry has not been investigated. There are no reports of its use as a monomer in polymerization reactions or as an additive to modify the properties of existing polymers.
Advanced Analytical Methodologies for Compound Characterization and Quantification
High-Resolution Mass Spectrometry for Exact Mass and Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of novel compounds. For 1-Benzoyl-4-(4-nitrobenzenesulfonyl)piperazine, HRMS provides a highly accurate mass measurement, which is crucial for confirming its elemental composition. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas (isobars).
The technique, often coupled with time-of-flight (TOF) analyzers, can differentiate between isobaric species, providing an additional layer of confirmation for the compound's structure. This is particularly important in complex matrices where multiple compounds may have similar masses.
Table 1: Theoretical Exact Mass and Elemental Composition of this compound
| Parameter | Value |
| Molecular Formula | C₁₇H₁₇N₃O₅S |
| Monoisotopic Mass | 391.0892 g/mol |
| Elemental Composition | |
| Carbon (C) | 52.17% |
| Hydrogen (H) | 4.38% |
| Nitrogen (N) | 10.74% |
| Oxygen (O) | 20.43% |
| Sulfur (S) | 8.19% |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior and Phase Transitions
The thermal properties of a compound are crucial for understanding its stability and for the development of appropriate storage and handling procedures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two key techniques used to evaluate the thermal behavior of this compound.
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase transitions. For crystalline solids, a sharp melting point observed by DSC can also be an indicator of high purity.
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Impurity Profiling and Complex Mixture Analysis
During the synthesis of this compound, various impurities can be generated, including starting materials, by-products, and degradation products. Hyphenated analytical techniques, which couple a separation method with a detection method, are powerful tools for identifying and quantifying these impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for this purpose. lcms.cz It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. lcms.cz This allows for the detection and structural elucidation of impurities even at very low levels. Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly for volatile and thermally stable impurities. rsc.org The development of a robust GC-MS method can be used to confirm the absence of controlled substances and to characterize street samples of related piperazine-based drugs. rsc.org
Table 2: Common Hyphenated Techniques and Their Applications
| Technique | Separation Principle | Detection Principle | Primary Application for this compound |
| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Impurity profiling, metabolite identification, quantification in biological matrices. lcms.cz |
| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile impurities and starting materials. rsc.org |
Quantitative Spectroscopic Methods for Precise Concentration Determination
Accurate determination of the concentration of this compound is essential for various applications, including in vitro and in vivo studies. Quantitative spectroscopic methods, such as Ultraviolet-Visible (UV-Vis) spectroscopy, are often employed for this purpose.
By establishing a calibration curve with standards of known concentration, the absorbance of a sample solution can be measured and its concentration determined using the Beer-Lambert law. For more complex samples or when higher sensitivity is required, quantitative LC-MS/MS methods are developed and validated. nih.gov These methods are highly specific and can accurately quantify the target analyte even in the presence of other compounds. nih.gov
Q & A
Q. What are the typical synthetic routes for 1-Benzoyl-4-(4-nitrobenzenesulfonyl)piperazine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves sequential functionalization of the piperazine ring. A common approach includes:
- Step 1 : Sulfonylation of piperazine with 4-nitrobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under basic conditions (e.g., triethylamine or diisopropylethylamine) at 0–25°C .
- Step 2 : Benzoylation of the remaining secondary amine using benzoyl chloride under similar conditions.
- Key Variables : Temperature control during sulfonylation minimizes side reactions (e.g., over-sulfonylation). Catalytic DMAP (4-dimethylaminopyridine) may enhance acylation efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields >90% purity.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Distinct signals include:
- Piperazine protons as broad singlets (δ 2.8–3.5 ppm).
- Aromatic protons from benzoyl (δ 7.4–8.0 ppm) and nitrobenzenesulfonyl (δ 8.2–8.5 ppm) groups.
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch, benzoyl), ~1350/1530 cm⁻¹ (asymmetric/symmetric NO₂ stretches), and ~1170 cm⁻¹ (S=O stretch) .
- MS : ESI-MS shows [M+H]⁺ at m/z 402.1 (calculated for C₁₇H₁₅N₃O₅S).
Advanced Research Questions
Q. What strategies resolve low reactivity in the sulfonylation step of piperazine derivatives?
- Methodological Answer : Low reactivity may stem from steric hindrance or poor nucleophilicity. Solutions include:
- Microwave-assisted synthesis : Accelerates reaction kinetics (e.g., 80°C, 30 min vs. 24 h conventional heating) .
- Pre-activation : Use of Hünig’s base (DIPEA) to deprotonate piperazine, enhancing nucleophilicity .
- Alternative solvents : Switch to THF or DMF for better solubility of intermediates.
Q. How does the electronic nature of substituents on the benzoyl/sulfonyl groups affect biological activity?
- Data-Driven Analysis : Comparative studies on analogs reveal:
| Substituent (R) | LogP | IC₅₀ (μM) vs. Target Enzyme |
|---|---|---|
| -NO₂ (parent) | 2.1 | 0.45 |
| -NH₂ | 1.3 | 1.20 |
| -OCH₃ | 2.5 | 0.80 |
- Key Insight : Electron-withdrawing groups (e.g., -NO₂) enhance binding affinity to enzymes via polar interactions, while hydrophobic groups (e.g., -OCH₃) improve membrane permeability .
Q. What analytical methods identify and quantify degradation products under accelerated stability testing?
- Methodological Answer :
- HPLC-DAD/MS : Reverse-phase C18 column (gradient: 0.1% TFA in water/acetonitrile) detects major degradation products (e.g., hydrolyzed benzoyl or desulfonylated derivatives).
- Forced Degradation :
- Acidic : 0.1 M HCl, 70°C/24 h → Hydrolysis of sulfonamide bond.
- Oxidative : 3% H₂O₂, 40°C/48 h → Nitro group reduction to amine.
- Quantification : Use external calibration curves with reference standards for degraded species .
Contradictions in Literature
Q. Why do some studies report conflicting bioactivity data for structurally similar piperazine derivatives?
- Analysis : Discrepancies arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
- Purity Issues : Impurities >5% (e.g., residual solvents, unreacted intermediates) can skew results. For example, a 2% contamination with 1-Benzoylpiperazine reduced IC₅₀ by 30% in kinase assays .
- Recommendation : Validate compounds via orthogonal assays (e.g., SPR, ITC) and ensure ≥95% purity (HPLC).
Method Optimization
Q. How can continuous flow reactors improve the scalability of this compound synthesis?
- Case Study :
- Setup : Microreactor (0.5 mm ID) with residence time 5 min, 50°C.
- Outcome : 98% conversion vs. 85% in batch mode, with 30% reduction in solvent use .
- Advantage : Precise temperature/pH control minimizes side reactions (e.g., dimerization).
Troubleshooting Guide
Q. Why does recrystallization fail to purify the final product, and how is this resolved?
- Solution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
